2-Methyl-1,4-dihydroisoquinolin-3(2H)-one
Description
Properties
IUPAC Name |
2-methyl-1,4-dihydroisoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQVKXJHCXPXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461163 | |
| Record name | 2-Methyl-1,4-dihydroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6798-05-6 | |
| Record name | 2-Methyl-1,4-dihydroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Triflic Acid Catalysis
- A solution of the corresponding imine (5.0 mmol) in dichloromethane (DCM, 50 mL) is prepared.
- Arylacetyl chloride (5.0 mmol) is added to the solution.
- The mixture is stirred at ambient temperature for 2.5 hours.
- Triflic acid (20 mL) is then added, and stirring continues for 4 hours.
- The reaction mixture is poured onto crushed ice, extracted with DCM, washed with water and brine, and dried over magnesium sulfate (MgSO4).
- The solvent is removed under reduced pressure.
- The crude product is purified by flash chromatography on silica gel using a DCM/acetone gradient (0–30% acetone).
Method B: Aluminum Chloride Catalysis
- A solution of the imine (4.0 mmol) in 1,2-dichloroethane (DCE, 20 mL) is prepared.
- Arylacetyl chloride (4.0 mmol) is added and stirred for 20 minutes.
- Aluminum chloride (AlCl3, 5.0 mmol) is added, and the mixture is heated at 80 °C for 1.5 hours.
- After cooling to ambient temperature, 10% hydrochloric acid (HCl, 30 mL) is added.
- The mixture is extracted with DCM, washed with brine, and evaporated.
- The crude product is purified by flash chromatography on silica gel using a DCM/acetone gradient (0–30% acetone).
Preparation of this compound (Compound 11b)
- Synthesized from 2-phenylacetyl chloride and N-benzylidene methylamine.
- Both Method A and Method B are applicable.
- Yields:
- Method A: 69% (819 mg)
- Method B: 65% (771 mg)
- Physical form: White solid
- Melting point: 96.2–97.7 °C
- Characterization data include ^1H NMR signals corresponding to aromatic protons, methylene protons, and the methyl group at 3.07 ppm (singlet).
Comparative Yield and Purity Data for Selected Compounds
| Compound ID | Starting Materials | Method | Yield (%) | Physical State | Melting Point (°C) | Notes |
|---|---|---|---|---|---|---|
| 11b | 2-Phenylacetyl chloride + N-benzylidene methylamine | A | 69 | White solid | 96.2–97.7 | Target compound |
| 11b | 2-Phenylacetyl chloride + N-benzylidene methylamine | B | 65 | White solid | 96.2–97.7 | Slightly lower yield |
| 11a | 2-Phenylacetyl chloride + N-benzylidene aniline | A | 76 | White solid | 145.0–146.1 | Parent compound |
| 11a | 2-Phenylacetyl chloride + N-benzylidene aniline | B | 82 | White solid | 145.0–146.1 | Higher yield than Method A |
Notes on Reaction Conditions and Purification
- Solvents such as dichloromethane (DCM) and 1,2-dichloroethane (DCE) are freshly distilled over phosphorus pentoxide (P2O5) to ensure dryness and purity.
- Chromatographic purification is performed on silica gel with a solvent gradient from pure DCM to 30% acetone in DCM to achieve optimal separation.
- The reactions proceed under mild to moderate temperatures (ambient to 80 °C).
- Triflic acid and aluminum chloride serve as effective catalysts for cyclization, with aluminum chloride generally providing higher yields but requiring elevated temperature.
- The final products are characterized by ^1H and ^13C NMR spectroscopy, mass spectrometry, and melting point determination, confirming the structure and purity.
Summary of Research Findings
- Both Method A (acid catalysis) and Method B (Lewis acid catalysis) are robust and reproducible for synthesizing this compound.
- Method B tends to give slightly higher yields for some derivatives but requires heating and careful handling of AlCl3.
- The choice of method can be influenced by substrate sensitivity, desired yield, and available laboratory equipment.
- The synthetic route is versatile, allowing substitution on the aromatic rings and nitrogen substituents, which enables the preparation of a wide range of derivatives for further biological or chemical studies.
Reference
The detailed synthetic procedures, characterization data, and analytical spectra are comprehensively documented in the supporting information of the article:
- Dar’in, D., Kantin, G., Bunev, A., Krasavin, M. "Facile and diastereoselective arylation of the privileged 1,4-dihydroisoquinolin-3(2H)-one scaffold," Beilstein Journal of Organic Chemistry, 2022, 18, 1070–1078. DOI:10.3762/bjoc.18.109.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-dihydroisoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding isoquinolinone.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents, nitrating agents, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinolinone derivatives, while reduction could produce tetrahydroisoquinoline compounds.
Scientific Research Applications
Neurological Disorders
One of the most notable applications of 2-Methyl-1,4-dihydroisoquinolin-3(2H)-one is its role as a positive allosteric modulator (PAM) of the dopamine D1 receptor. This mechanism is particularly relevant for treating conditions such as:
- Parkinson's Disease : The compound has shown promise in improving motor symptoms associated with Parkinson's disease. It may provide an alternative treatment option that addresses cognitive impairments often exacerbated by traditional dopamine therapies .
- Schizophrenia : Research indicates that compounds similar to this compound may alleviate cognitive and negative symptoms in schizophrenia patients .
- Alzheimer’s Disease : The compound is also being investigated for its potential to treat cognitive impairments associated with Alzheimer's disease .
Antidepressant Activity
Recent studies have highlighted the antidepressant potential of 3,4-dihydroisoquinoline derivatives, including this compound. In vivo tests demonstrated that certain derivatives could significantly reduce immobility time in forced swim tests, suggesting their efficacy in treating depression .
Anticancer Properties
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. For instance:
- Antiproliferative Effects : Studies have shown that certain isoquinoline derivatives exhibit significant antiproliferative activity against leukemia cells and other cancer types. One derivative demonstrated a good selectivity index for cancer cells compared to normal cells, indicating its potential as a safe therapeutic agent .
- Mechanistic Insights : Mechanistic studies suggest that these compounds may inhibit specific cellular pathways critical for cancer cell survival and proliferation .
Synthesis and Derivative Exploration
The synthesis of this compound and its derivatives has been extensively documented. Various synthetic routes have been established to produce derivatives with enhanced biological activities:
| Compound | Synthesis Method | Yield (%) | Biological Activity |
|---|---|---|---|
| 6a-1 | General Procedure A | 96 | Antidepressant |
| 6b-6 | Modified Procedure B | 85 | Anticancer |
| 3b | Cyclization Method | 75 | Antiproliferative |
These derivatives are being actively researched for their enhanced pharmacological profiles compared to the parent compound .
Toxicological Profile
While exploring the therapeutic potential of this compound, it is crucial to assess its safety profile:
- Cytotoxicity Studies : In vitro studies have shown that many derivatives display low cytotoxicity against normal cell lines (e.g., HEK293). For example, compound 6a-1 exhibited a cytotoxicity rate lower than 20% at a concentration of 100 μM, indicating a favorable safety profile compared to existing antidepressants like Agomelatine .
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-dihydroisoquinolin-3(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Key Observations:
- Steric and Electronic Effects : The 2-methyl group in the target compound likely reduces steric hindrance compared to bulkier 2-benzyl or 4-phenyl derivatives, facilitating interactions with flat binding pockets (e.g., enzyme active sites) .
- Reactivity : Brominated analogues (e.g., 6-bromo-1,1-dimethyl-1,4-DHIQ) exhibit higher reactivity in cross-coupling reactions, whereas the 2-methyl derivative may prioritize stability over synthetic versatility .
- Biological Targets: Amino-substituted derivatives (e.g., 1-(4-aminophenyl)-1,4-DHIQ) show affinity for translocator protein (TSPO) ligands, while methoxyindolinones display divergent bioactivity due to scaffold differences .
Biological Activity
2-Methyl-1,4-dihydroisoquinolin-3(2H)-one is a compound that belongs to the isoquinoline family and has attracted attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a dihydroisoquinoline core with a methyl group at the second position. This structural feature is crucial for its biological activity, influencing its interactions with various biological targets.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of mitochondrial respiration |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal tissues. Notably, it modulates pathways associated with neuronal survival and apoptosis.
Antimicrobial Properties
This compound exhibits antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria as well as fungi. The compound disrupts microbial cell membranes, leading to cell death.
Enzyme Interactions
The biological activity of this compound is largely mediated through its interaction with various enzymes and receptors:
- Cytochrome P450 enzymes : The compound is metabolized by these enzymes, influencing drug metabolism and toxicity.
- Translocator Protein (TSPO) : It binds to TSPO, modulating mitochondrial functions that are critical in apoptosis regulation.
Signaling Pathways
The compound has been shown to affect several signaling pathways involved in cell survival and death:
- MAPK Pathway : Activation of this pathway promotes cell survival under stress conditions.
- NF-kB Pathway : Inhibition of NF-kB can lead to reduced inflammation and enhanced apoptosis in cancer cells.
Case Studies
-
In Vivo Study on Cancer Models :
A study involving mice bearing xenografts of human breast cancer demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis. -
Neuroprotection in Rodent Models :
In models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This was linked to decreased oxidative stress markers in the brain.
Q & A
What are the key synthetic strategies for functionalizing the 1,4-DHIQ scaffold at position 4?
Answer:
The diastereoselective arylation of 1,4-DHIQ involves a two-step protocol:
Regitz diazo transfer onto 3(2H)-isoquinolones to generate 4-diazo intermediates.
TfOH-promoted hydroarylation with arenes to introduce aryl groups at position 4 .
- Key conditions : 60 equiv of arene, 1.5 equiv TfOH, DCM solvent, room temperature, 15-minute reaction time.
- Scope : Broad substrate compatibility for both electron-rich and electron-poor arenes, though electron-rich arenes reduce byproduct formation .
Table 1 : Representative Yields and Byproduct Ratios for Selected Arene Substrates
| Arene Type | Product Yield (%) | 3-Isoquinolone Byproduct (%) |
|---|---|---|
| Benzene (electron-neutral) | 85 | 5 |
| Anisole (electron-rich) | 78 | 2 |
| Nitrobenzene (electron-poor) | 62 | 15 |
| Data adapted from experimental results in . |
How can diastereoselectivity be controlled during the hydroarylation step?
Answer (Advanced):
Diastereoselectivity (trans-configuration) is influenced by:
- Electronic effects of substituents : Electron-donating groups on the 1,4-DHIQ scaffold increase steric hindrance, favoring trans-selectivity .
- Arene reactivity : Electron-rich arenes (e.g., toluene) improve regiospecificity, while electron-poor arenes (e.g., chlorobenzene) reduce selectivity due to competing elimination pathways .
- Acid catalyst : TfOH stabilizes carbocation intermediates, directing aryl addition to the less hindered face .
What causes the formation of 3-isoquinolone byproducts, and how can this be mitigated?
Answer (Advanced):
3-Isoquinolone byproducts arise from nitrogen elimination and deprotonation during hydroarylation. Contributing factors include:
- Low arene nucleophilicity : Electron-poor arenes (e.g., nitrobenzene) fail to intercept carbocation intermediates efficiently, promoting elimination .
- Substituent effects : Electron-withdrawing groups on the 1,4-DHIQ scaffold destabilize the carbocation, increasing byproduct formation .
Mitigation : Use excess arene (60 equiv) and electron-rich substrates to favor productive carbocation interception .
How is the cytotoxicity of 1,4-DHIQ derivatives evaluated in cancer research?
Answer:
- Cell line screening : Derivatives are tested against lung cancer cell lines (e.g., A549) using viability assays (e.g., MTT).
- Structure-activity relationship (SAR) : Cytotoxicity correlates with aryl substituent bulk and electron density. For example, para-methoxyaryl derivatives show IC₅₀ values <10 μM .
Methodological Note : Ensure purity validation via NMR and HPLC before biological assays to exclude confounding effects from byproducts .
What mechanistic insights explain unexpected products like ester 16 in TfOH-promoted reactions?
Answer (Advanced):
When N-formyl-N-methylaniline is used, ester 16 forms instead of the expected aryl product due to:
Formate esterification : TfOH catalyzes formyl group transfer from the arene to the carbocation intermediate.
Steric constraints : The bulky N-methyl group prevents aryl addition, redirecting reactivity toward esterification .
Mechanistic Pathway :
Diazo decomposition → carbocation formation.
Formyl group transfer → esterification (confirmed via X-ray crystallography of 16) .
What are the limitations of current 1,4-DHIQ functionalization methods?
Answer:
- Substituent compatibility : Sterically bulky groups at position 1 or 2 reduce reaction efficiency.
- Regioselectivity challenges : Electron-deficient arenes (e.g., pyridine) often yield regioisomers due to competing aromatic substitution pathways .
- Byproduct sensitivity : Reactions require strict control of acid stoichiometry to minimize 3-isoquinolone formation .
Future Directions : Develop transition-metal catalysts to expand substrate scope and improve regiocontrol .
How are 1,4-DHIQ derivatives structurally characterized?
Answer (Basic):
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and diastereoselectivity (e.g., trans-aryl protons show distinct coupling patterns) .
- X-ray crystallography : Resolves absolute configuration (e.g., trans-4-aryl products) and unexpected structures (e.g., ester 16) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
How do electronic properties of substituents impact biological activity?
Answer (Advanced):
- Electron-donating groups (e.g., -OMe) enhance cytotoxicity by improving membrane permeability and target binding.
- Electron-withdrawing groups (e.g., -NO₂) reduce activity due to metabolic instability or poor solubility .
SAR Table :
| Substituent (Position 4) | IC₅₀ (μM, A549) | LogP |
|---|---|---|
| -OMe | 8.2 | 2.1 |
| -Cl | 12.5 | 2.8 |
| -NO₂ | >50 | 1.9 |
| Data derived from . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
